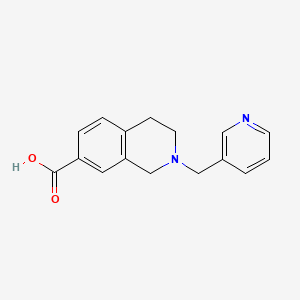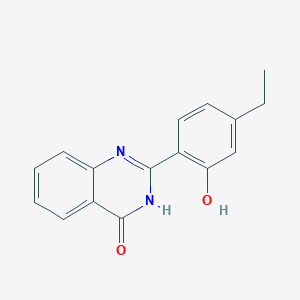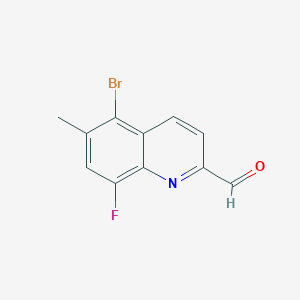
5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H7BrFNO and a molecular weight of 268.08 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors followed by halogenation and formylation reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form various derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antibacterial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde involves its interaction with specific molecular targets. For example, its derivatives can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their specific functional groups and positions, leading to variations in their chemical reactivity and biological activity . The unique combination of bromine, fluorine, and aldehyde groups in this compound makes it particularly valuable for certain applications .
Properties
CAS No. |
1420794-57-5 |
|---|---|
Molecular Formula |
C11H7BrFNO |
Molecular Weight |
268.08 g/mol |
IUPAC Name |
5-bromo-8-fluoro-6-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrFNO/c1-6-4-9(13)11-8(10(6)12)3-2-7(5-15)14-11/h2-5H,1H3 |
InChI Key |
SBGDIUMQBDUNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1Br)C=CC(=N2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodothieno[3,2-d]pyrimidine](/img/structure/B11854405.png)

![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)
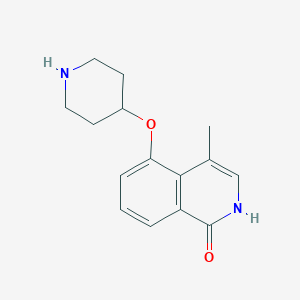

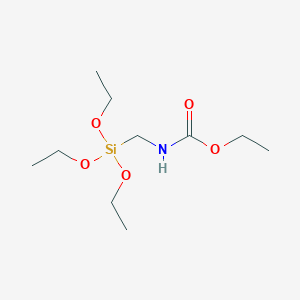
![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)

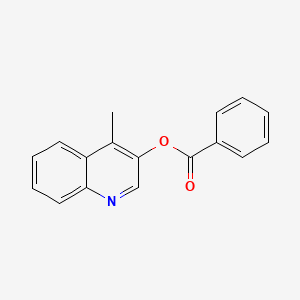
![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)

